![molecular formula C7H5ClF3NO B1447833 [2-Chlor-4-(Trifluormethyl)pyridin-3-yl]methanol CAS No. 1227502-97-7](/img/structure/B1447833.png)
[2-Chlor-4-(Trifluormethyl)pyridin-3-yl]methanol
Übersicht
Beschreibung
“[2-Chloro-4-(trifluoromethyl)pyridin-3-yl]methanol” is a chemical compound with the CAS Number: 1227502-97-7. It has a molecular weight of 211.57 . The compound is in the form of a liquid or low melting solid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 . This indicates the molecular structure of the compound.It’s physical form is a liquid or low melting solid . The compound’s refractive index, boiling point, and density are not mentioned in the search results.
Wissenschaftliche Forschungsanwendungen
Agrochemische Industrie
[2-Chlor-4-(Trifluormethyl)pyridin-3-yl]methanol: ist ein wichtiger Zwischenprodukt bei der Synthese verschiedener Agrochemikalien. Seine Derivate, insbesondere Trifluormethylpyridine (TFMP), spielen eine bedeutende Rolle bei der Entwicklung neuer Pestizide . Die einzigartige Kombination der physikalisch-chemischen Eigenschaften des Fluoratoms und der Eigenschaften des Pyridinrests tragen zur biologischen Aktivität dieser Verbindungen bei. So wurden TFMP-Derivate zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt, wobei Fluazifop-Butyl eines der ersten auf dem Markt eingeführten TFMP-Derivate ist .
Pharmazeutische Entwicklung
In der pharmazeutischen Industrie wurden TFMP-Derivate, einschließlich derer, die von this compound abgeleitet sind, in mehrere von der FDA zugelassene Medikamente integriert . Diese Verbindungen werden für ihre Fähigkeit geschätzt, die Pharmakokinetik und Pharmakodynamik zu beeinflussen, was zur Entwicklung von Medikamenten mit verbesserter Wirksamkeit und Sicherheitsprofilen führt. Die Trifluormethylgruppe ist ein gemeinsamer Pharmakophor in vielen Arzneimittelmolekülen aufgrund ihrer Auswirkungen auf die biologische Aktivität .
Veterinärmedizin
Ähnlich wie bei Anwendungen in Humanpharmazeutika werden TFMP-Derivate auch in der Veterinärmedizin eingesetzt. Sie werden in Behandlungen für verschiedene Tiergesundheitsprobleme integriert und verbessern die Wirksamkeit von Veterinärmedikamenten .
Organische Synthese
Diese Verbindung dient als Reaktant für die Herstellung von Aminopyridinen über Aminierungsreaktionen. Es wird auch als katalytischer Ligand für die regioselektive Herstellung von Tetramethylbiphenylen durch aerobe oxidative Kupplungsreaktionen verwendet . Diese synthetischen Anwendungen demonstrieren die Vielseitigkeit von this compound in der organischen Chemie.
Safety and Hazards
Eigenschaften
IUPAC Name |
[2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClF3NO/c8-6-4(3-13)5(1-2-12-6)7(9,10)11/h1-2,13H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNEOFCQITLTNEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1C(F)(F)F)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1227502-97-7 | |
| Record name | [2-chloro-4-(trifluoromethyl)pyridin-3-yl]methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




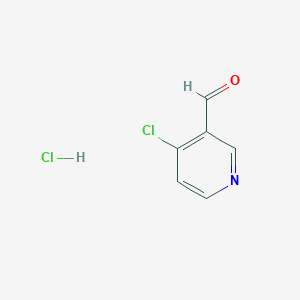
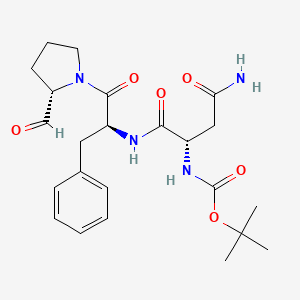
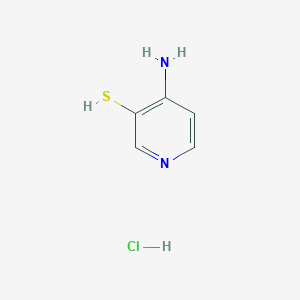
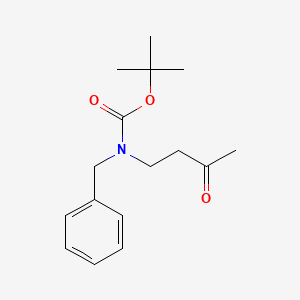

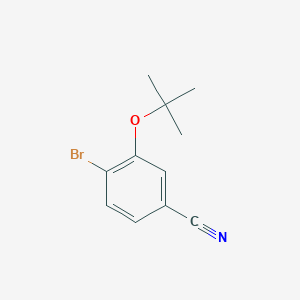


![Tert-butyl 6-formyl-2-azaspiro[3.3]heptane-2-carboxylate](/img/structure/B1447767.png)



